molecular formula C20H26N2O3S B2878175 (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797836-95-3

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No.: B2878175
CAS No.: 1797836-95-3
M. Wt: 374.5
InChI Key: UHKJISLSLYJWLR-UHFFFAOYSA-N
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Description

The compound (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a versatile chemical entity with significant potential in various scientific fields. This compound features a piperidine ring substituted with an isobutylsulfonyl group and a quinoline moiety, making it a valuable candidate for research in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Quinoline Attachment: The final step involves coupling the sulfonylated piperidine with 2-methylquinoline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: has diverse applications in scientific research:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for developing new materials with specific electronic or mechanical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: can be compared with other piperidine and quinoline derivatives, such as:

Uniqueness

The unique combination of a piperidine ring with an isobutylsulfonyl group and a quinoline moiety distinguishes This compound from other compounds, offering distinct chemical and biological properties .

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKJISLSLYJWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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